molecular formula C16H17N3O3 B3015571 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034353-73-4

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B3015571
CAS No.: 2034353-73-4
M. Wt: 299.33
InChI Key: UOZHXWGIKNUQBC-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a furan ring, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts such as iron (III) chloride and solvents like water or organic solvents under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include various substituted furans, pyrazoles, and carboxamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is unique due to its combination of furan and pyrazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-7-15(12(2)22-11)16(20)17-4-5-19-9-14(8-18-19)13-3-6-21-10-13/h3,6-10H,4-5H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZHXWGIKNUQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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